molecular formula C18H18N2O B5815048 N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

Cat. No. B5815048
M. Wt: 278.3 g/mol
InChI Key: SKWGQFBECBXINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as DPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DPC is a member of the pyridine family and is structurally similar to other compounds such as nicotine and anabasine.

Mechanism of Action

The mechanism of action of N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide is not fully understood, but it is believed to act as a nicotinic acetylcholine receptor (nAChR) agonist. nAChRs are involved in various physiological processes, including neurotransmission, muscle contraction, and inflammation. By acting as an agonist, this compound may enhance the function of these receptors and improve their overall activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and increase antioxidant activity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide in lab experiments is its relatively low toxicity. In animal studies, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in humans and to identify the optimal dosage and administration method. Additionally, this compound may have potential applications in the field of cancer research, as it has been shown to have anti-tumor effects in animal models. Further research is needed to determine its mechanism of action and potential use in cancer therapy.

Synthesis Methods

N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,4-dinitrophenylhydrazine with 1,3-diphenylacetone to form 1,3-diphenyl-2,4-dinitrophenylhydrazone. The second step involves the reduction of the hydrazone using sodium borohydride to form this compound. The overall yield of this process is approximately 60%.

Scientific Research Applications

N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is being conducted to determine its efficacy in humans.

properties

IUPAC Name

N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1-11H,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWGQFBECBXINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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